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molecular formula C10H14N2O2 B8778465 3-Amino-4-(propylamino)benzoic acid CAS No. 68740-32-9

3-Amino-4-(propylamino)benzoic acid

Cat. No. B8778465
M. Wt: 194.23 g/mol
InChI Key: NCCPBFIZFBAPTB-UHFFFAOYSA-N
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Patent
US08829035B2

Procedure details

To a tetrahydrofuran solution (20 mL) of 3-nitro-4-n-propylaminobenzoic acid (see Working Example 82-1) (1.94 g, 10.8 mmol) was added 10% palladium-carbon (200 mg), a hydrogen atmosphere was substituted in the flask, and this was stirred at room temperature for 6 hours. After the reaction was finished, this was filtered through Celite, and the filtrate was concentrated to yield the title compound (1.68 g, quant.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH2:14][CH2:15][CH3:16])[C:7]([OH:9])=[O:8])([O-])=O.[H][H]>[C].[Pd].O1CCCC1>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][CH2:14][CH2:15][CH3:16])[C:7]([OH:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1NCCC
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
this was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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